ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the formation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group using ethyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane .
Scientific Research Applications
ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may inhibit or activate these targets, leading to changes in cellular function and ultimately producing its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-DICHLOROPHENYL)-4-(3’-CARBOXY-2-CHLOROSTILBEN-4-YL)OXYMETHYL-5-ISOPROPYLISOXAZOLE
- ETHYL-4-(2,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-6-METHYL-2-THIOXOPYRIMIDINE-5-CARBOXYLATE
Uniqueness
ETHYL 4-({[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}METHANETHIOYL)PIPERAZINE-1-CARBOXYLATE is unique due to its combination of structural features, including the presence of both an oxazole and a piperazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
ethyl 4-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]carbamothioyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O4S/c1-3-28-19(27)25-9-7-24(8-10-25)18(30)22-17(26)14-11(2)29-23-16(14)15-12(20)5-4-6-13(15)21/h4-6H,3,7-10H2,1-2H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSZMJSICQDZJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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